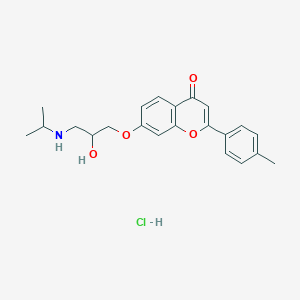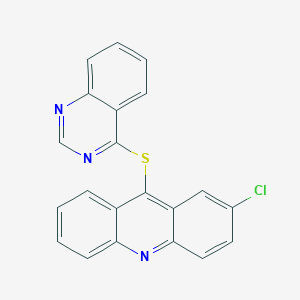
Acridine, 2-chloro-9-(4-quinazolinylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 2-chloro-9-(4-quinazolinylthio)- is a chemical compound that belongs to the acridine family. It has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of acridine, 2-chloro-9-(4-quinazolinylthio)- is not fully understood. However, it is believed to act by intercalating into DNA, which can lead to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been found to induce DNA damage and cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for the detection of DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acridine, 2-chloro-9-(4-quinazolinylthio)- in lab experiments is its potential use as a fluorescent probe for the detection of DNA. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of acridine, 2-chloro-9-(4-quinazolinylthio)-. One direction is the further study of its potential use as a fluorescent probe for the detection of DNA. Another direction is the further study of its anti-tumor activity and potential use in cancer treatment. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of acridine, 2-chloro-9-(4-quinazolinylthio)- can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-9H-acridine with sodium hydride in dimethylformamide. This reaction produces 2-chloro-9-(hydroxymethyl)acridine. The second step involves the reaction of 2-chloro-9-(hydroxymethyl)acridine with 4-chloroquinazoline-2-thiol in the presence of potassium carbonate. This reaction produces acridine, 2-chloro-9-(4-quinazolinylthio)-.
Aplicaciones Científicas De Investigación
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Propiedades
Número CAS |
102244-08-6 |
|---|---|
Nombre del producto |
Acridine, 2-chloro-9-(4-quinazolinylthio)- |
Fórmula molecular |
C21H12ClN3S |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
2-chloro-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C21H12ClN3S/c22-13-9-10-19-16(11-13)20(14-5-1-4-8-18(14)25-19)26-21-15-6-2-3-7-17(15)23-12-24-21/h1-12H |
Clave InChI |
LLLWIYPZJYCYHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
Otros números CAS |
102244-08-6 |
Sinónimos |
ACRIDINE, 2-CHLORO-9-(4-QUINAZOLINYLTHIO)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



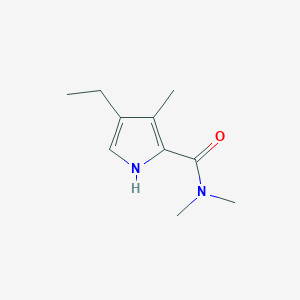
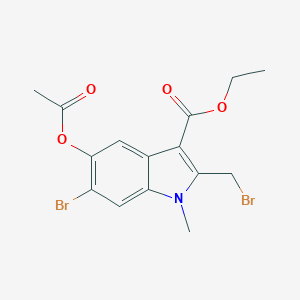
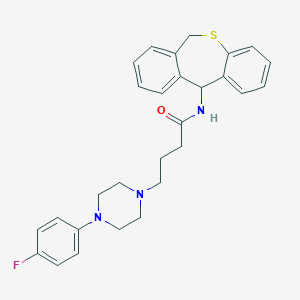
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
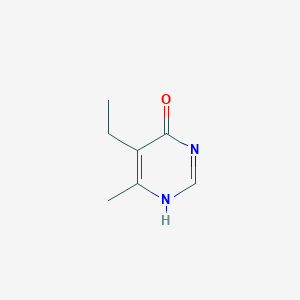
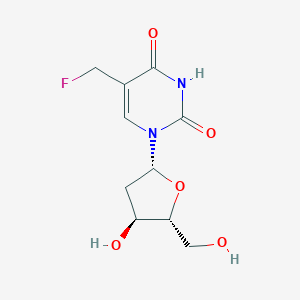
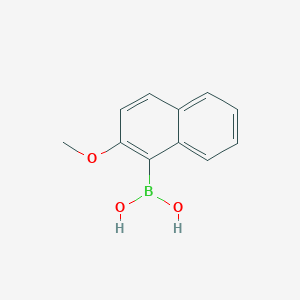
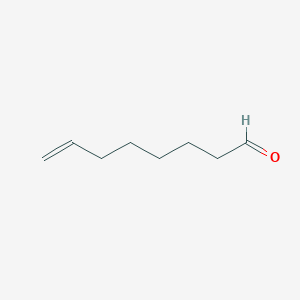

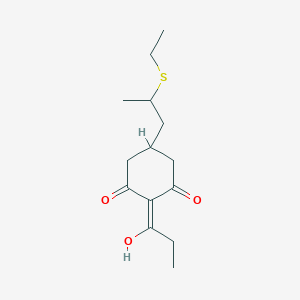
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
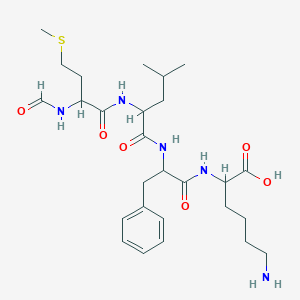
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
